3-(3-acetyl-1H-indol-1-yl)propanoic acid
Overview
Description
3-(3-Acetyl-1H-indol-1-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring system with an acetyl group at the 3-position and a propanoic acid moiety at the 1-position.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to various biological activities
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are often involved in complex metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Indole derivatives can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole nucleus. The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(3-Acetyl-1H-indol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties.
3-Acetylindole: A simpler indole derivative with an acetyl group at the 3-position.
Uniqueness
3-(3-Acetyl-1H-indol-1-yl)propanoic acid is unique due to its combination of an indole ring, an acetyl group, and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Overview
3-(3-acetyl-1H-indol-1-yl)propanoic acid is an indole derivative known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications.
Target of Action
Indole derivatives, including this compound, interact with various biological targets, exhibiting high affinity for multiple receptors. This interaction can modulate several cellular processes and biochemical pathways.
Mode of Action
The compound's biological effects are mediated through its binding to specific receptors, leading to alterations in cell signaling pathways, gene expression, and metabolic processes. Indole derivatives have been shown to influence pathways related to inflammation, apoptosis, and cell proliferation .
Biochemical Pathways
Research indicates that this compound may impact several biochemical pathways. These include:
- Antiviral Activity : Demonstrated potential against viral infections.
- Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : Effective against a range of bacterial strains.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies : The compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported at concentrations that suggest potent activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HCT116 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Strains Tested : Including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 2.0 µg/mL, indicating strong antibacterial activity .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 2.0 |
Study on Anticancer Effects
In a study published in Molecules, researchers investigated the anticancer effects of indole derivatives, including this compound. The study utilized various human cancer cell lines and demonstrated that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that this indole derivative could serve as a lead compound for developing new anticancer therapies.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against drug-resistant bacterial strains. Results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential as a therapeutic agent in treating resistant infections .
Properties
IUPAC Name |
3-(3-acetylindol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)11-8-14(7-6-13(16)17)12-5-3-2-4-10(11)12/h2-5,8H,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVWXXMZRUKODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292739 | |
Record name | 3-Acetyl-1H-indole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-44-4 | |
Record name | 3-Acetyl-1H-indole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869947-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-1H-indole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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